molecular formula C15H24O B1261940 Cedrenol

Cedrenol

Cat. No.: B1261940
M. Wt: 220.35 g/mol
InChI Key: DJYWGTBEZVORGE-CVWWDKSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cedrenol is a naturally occurring sesquiterpene alcohol with the molecular formula C15H24O . It is primarily found in the essential oils of cedarwood and other coniferous trees. This compound is known for its woody, sweet aroma and is widely used in the fragrance industry. Its chemical structure includes a tricyclic framework with multiple stereocenters, making it an interesting compound for both synthetic and analytical chemists .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cedrenol can be synthesized through various methods, including the oxidation of cedrene. One common synthetic route involves the conversion of cedrene to cedrenyl acetate, followed by hydrolysis to yield this compound. The reaction conditions typically involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, and the hydrolysis step is often carried out under acidic conditions .

Industrial Production Methods: Industrially, this compound is often obtained by the distillation of cedarwood oil. The oil is subjected to fractional distillation to isolate this compound along with other sesquiterpenes. This method is preferred due to the abundance of cedarwood oil and the relatively simple distillation process .

Chemical Reactions Analysis

Types of Reactions: Cedrenol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form cedrenone, a ketone derivative.

    Reduction: Reduction of this compound can yield dihydrothis compound.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group, to form esters and ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acid chlorides or anhydrides are used for esterification, while alkyl halides are used for etherification.

Major Products:

Scientific Research Applications

Cedrenol has a wide range of applications in scientific research:

    Chemistry: this compound is used as a starting material for the synthesis of various sesquiterpenes and their derivatives. Its complex structure makes it a valuable compound for studying stereochemistry and reaction mechanisms.

    Biology: this compound has been studied for its potential antimicrobial and antifungal properties. It is also used in the study of plant-insect interactions due to its presence in essential oils.

    Medicine: Research has explored the potential therapeutic effects of this compound, including its anti-inflammatory and analgesic properties.

    Industry: this compound is widely used in the fragrance industry due to its pleasant woody aroma. .

Mechanism of Action

The mechanism of action of cedrenol involves its interaction with various molecular targets and pathways:

    Molecular Targets: this compound interacts with cell membranes and proteins, altering their structure and function. It has been shown to inhibit the growth of certain bacteria and fungi by disrupting their cell membranes.

    Pathways Involved: this compound’s anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Comparison with Similar Compounds

Cedrenol is often compared with other sesquiterpenes found in cedarwood oil, such as:

    Cedrene: A hydrocarbon with a similar tricyclic structure but lacking the hydroxyl group.

    Cedrol: A sesquiterpene alcohol with a similar structure but differing in the position of the hydroxyl group.

    Thujopsene: Another sesquiterpene with a different ring structure and functional groups.

Uniqueness: this compound’s unique combination of a tricyclic framework and a hydroxyl group makes it distinct from other sesquiterpenes. This structural uniqueness contributes to its specific chemical reactivity and biological activity, setting it apart from similar compounds .

Properties

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(1R,2R,5S,7R)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecan-9-ol

InChI

InChI=1S/C15H24O/c1-9-5-6-13-14(3,4)11-7-15(9,13)8-12(16)10(11)2/h9,11-13,16H,2,5-8H2,1,3-4H3/t9-,11+,12?,13+,15-/m1/s1

InChI Key

DJYWGTBEZVORGE-CVWWDKSYSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]13C[C@H](C2(C)C)C(=C)C(C3)O

SMILES

CC1CCC2C13CC(C2(C)C)C(=C)C(C3)O

Canonical SMILES

CC1CCC2C13CC(C2(C)C)C(=C)C(C3)O

Synonyms

cedr-8(15)-en-9-ol
cedrenol
octahydro-3,8,8-trimethyl-6-methylene-1H-3a,7-methanoazulen-5-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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